REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[C:2]#[CH:3].I[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH3:15]>CN(C=O)C.[Cu-]=O>[CH3:15][O:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:3]#[C:2][C:1]([O:5][CH3:6])=[O:4]
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Name
|
|
Quantity
|
1.314 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)(=O)OC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.086 g
|
Type
|
catalyst
|
Smiles
|
[Cu-]=O
|
Name
|
|
Quantity
|
1.262 mL
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)OC
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered through a short pad of silica gel
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Type
|
WASH
|
Details
|
washed w/EtOAc
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Type
|
WASH
|
Details
|
The organic layer was washed w/1M HCl, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave an oil as crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (SiO2, EtOAc/Hexane, 1:2)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C#CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.66 mmol | |
AMOUNT: MASS | 932 mg | |
YIELD: PERCENTYIELD | 49.1% | |
YIELD: CALCULATEDPERCENTYIELD | 49.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |